molecular formula C16H18ClN3O2S B2446486 N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide CAS No. 1008919-86-5

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide

Cat. No.: B2446486
CAS No.: 1008919-86-5
M. Wt: 351.85
InChI Key: MFVILTPENNKFDN-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide is a useful research compound. Its molecular formula is C16H18ClN3O2S and its molecular weight is 351.85. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the mitochondrial respiration of fungi . It acts as a quinone outside inhibitor (QoI) , specifically inhibiting the cytochrome bc1 complex . This complex is a crucial component of the electron transport chain in mitochondria, playing a vital role in cellular respiration and energy production .

Mode of Action

The compound interacts with its target by blocking the transfer of electrons between cytochrome b and cytochrome c1 . This inhibition disrupts the normal function of the electron transport chain, leading to a halt in cellular respiration . As a result, the fungi’s ability to produce energy is severely compromised, leading to its eventual death .

Biochemical Pathways

The affected pathway is the electron transport chain in the mitochondria of fungi . By inhibiting the cytochrome bc1 complex, the compound disrupts the flow of electrons, which is a critical step in the process of oxidative phosphorylation . This disruption leads to a decrease in ATP production, causing energy deprivation and ultimately leading to cell death .

Pharmacokinetics

For instance, they generally comply with Lipinski and Veber rules, possessing fewer than 5 hydrogen bond donors, fewer than 10 hydrogen bond acceptors, a molecular weight below 500 Da, and a log P value less than 5 . These properties can influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.

Result of Action

The primary result of the compound’s action is the inhibition of fungal growth . By disrupting the fungi’s ability to produce energy, the compound effectively halts their growth and proliferation . This makes it an effective fungicide, used in agriculture to protect against major plant pathogens .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, temperature can affect the rate of the compound’s interaction with its target . Additionally, the compound’s solubility in water and its potential to bioaccumulate can impact its environmental persistence and toxicity . It’s also worth noting that resistant populations of fungi have been identified, suggesting that genetic factors in the target organisms can also influence the compound’s efficacy .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c1-2-3-7-15(21)18-16-13-9-23(22)10-14(13)19-20(16)12-6-4-5-11(17)8-12/h4-6,8H,2-3,7,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVILTPENNKFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C2CS(=O)CC2=NN1C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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